3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride
Overview
Description
3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride: is a chemical compound with the molecular formula C10H14ClN3 Debrisoquine hydrochloride . This compound is a derivative of isoquinoline and has been studied for its various applications in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its antihypertensive properties and its ability to modulate neurotransmitter levels .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are employed in the development of new drugs and crop protection agents .
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it can inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and norepinephrine . This mechanism is crucial for its potential therapeutic effects in treating conditions like hypertension and depression .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
Debrisoquine hydriodide: Another derivative of isoquinoline with comparable pharmacological properties
Uniqueness: 3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride is unique due to its specific substitution pattern and its ability to inhibit a broader range of enzymes compared to its analogs. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQBVSSJKDUTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150286 | |
Record name | Debrisoquine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-66-4 | |
Record name | Debrisoquine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Debrisoquine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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